molecular formula C10H7NO4 B2825403 4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid CAS No. 1503955-71-2

4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid

Cat. No.: B2825403
CAS No.: 1503955-71-2
M. Wt: 205.169
InChI Key: FVAVMQFSPCWWBL-UHFFFAOYSA-N
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Description

4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid is a heterocyclic compound that features an oxazole ring fused to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid typically involves the formation of the oxazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminophenol with a carboxylic acid derivative can yield the oxazole ring, which is then further functionalized to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps. The scalability of these methods is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

What sets 4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid apart is its specific structural configuration, which imparts unique reactivity and potential for diverse applications. Its combination of an oxazole ring with a benzoic acid moiety allows for versatile chemical modifications and a broad range of biological activities .

Properties

IUPAC Name

4-(3-oxo-1,2-oxazol-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9-5-8(15-11-9)6-1-3-7(4-2-6)10(13)14/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAVMQFSPCWWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503955-71-2
Record name 4-(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)benzoic acid
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